Cas no 2361638-40-4 (3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one)

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one is a synthetic heterocyclic compound featuring a piperazinone core functionalized with benzyl, methyl, and prop-2-enoyl (acryloyl) groups. This structure imparts versatility in organic synthesis and medicinal chemistry applications, particularly as a key intermediate in the development of pharmacologically active molecules. The presence of the acryloyl moiety allows for further derivatization via Michael addition or polymerization, enhancing its utility in drug discovery and material science. The benzyl and methyl substituents contribute to steric and electronic modulation, influencing reactivity and binding affinity. Its well-defined molecular architecture makes it valuable for structure-activity relationship (SAR) studies and targeted compound library design.
3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one structure
2361638-40-4 structure
Product Name:3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one
CAS No:2361638-40-4
MF:C15H18N2O2
MW:258.315623760223
CID:5762530
PubChem ID:139017234
Update Time:2025-05-22

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • Z3325092252
    • 2361638-40-4
    • EN300-7531159
    • 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one
    • 3-benzyl-1-methyl-4-(prop-2-enoyl)piperazin-2-one
    • Inchi: 1S/C15H18N2O2/c1-3-14(18)17-10-9-16(2)15(19)13(17)11-12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3
    • InChI Key: AGAOQRURZQLVCG-UHFFFAOYSA-N
    • SMILES: O=C1C(CC2C=CC=CC=2)N(C(C=C)=O)CCN1C

Computed Properties

  • Exact Mass: 258.136827821g/mol
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 40.6Ų

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7531159-0.05g
3-benzyl-1-methyl-4-(prop-2-enoyl)piperazin-2-one
2361638-40-4 95.0%
0.05g
$246.0 2025-03-10

Additional information on 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one: A Comprehensive Overview

The compound 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one (CAS No. 2361638-40-4) is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied due to their diverse biological activities. The structure of this molecule is characterized by a piperazine ring substituted with a benzyl group at position 3, a methyl group at position 1, and a propenoyl group at position 4. These substituents contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of anti-cancer agents. The benzyl group in this compound is known to enhance lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the propenoyl group introduces conjugation into the molecule, potentially increasing its stability and reactivity. These features make 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one a promising candidate for further exploration in medicinal chemistry.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Research has shown that piperazine derivatives can interact with various protein targets, including kinases and receptors, which are often implicated in diseases such as cancer and inflammation. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one exhibits selective inhibitory activity against certain kinase enzymes, suggesting its potential as a therapeutic agent.

The synthesis of 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the piperazine ring through cyclocondensation reactions and subsequent functionalization with the benzyl and propenoyl groups. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, ensuring high yields and purity.

In terms of applications, 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one has shown promise in preclinical models of chronic diseases. For example, studies have demonstrated its anti-inflammatory properties in vitro, which could be harnessed for the development of novel anti-inflammatory drugs. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for neurodegenerative disease therapies.

Another area of interest is the environmental impact of this compound. Researchers are investigating its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems or human health. Preliminary data suggest that 3-Benzyl derivatives exhibit low toxicity at therapeutic concentrations, making them suitable for further development.

In conclusion, 3-Benzyl-1-methyl

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